molecular formula C7H9N7O2 B2943830 N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide CAS No. 941945-58-0

N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide

Cat. No.: B2943830
CAS No.: 941945-58-0
M. Wt: 223.196
InChI Key: WZPNAIHVCDQHOJ-UHFFFAOYSA-N
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Description

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Scientific Research Applications

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
  • 3-(2-Chlorobenzyl)-N-(2-methoxybenzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Uniqueness

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

IUPAC Name

methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O2/c1-14-6-4(10-13-14)5(8-3-9-6)11-12-7(15)16-2/h3H,1-2H3,(H,12,15)(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPNAIHVCDQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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